2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
説明
This compound features a complex heterocyclic architecture combining pyrazoline, pyridotriazinone, and thioether moieties. The core structure includes a 4,5-dihydro-1H-pyrazol-1-yl group substituted with 4-methoxyphenyl and p-tolyl groups, linked via a 2-oxoethylthio bridge to a 7-methylpyrido[1,2-a][1,3,5]triazin-4-one system.
The synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for structurally related compounds (e.g., thioether bridge formation via nucleophilic substitution or condensation of pyrazoline precursors with activated triazinone intermediates) . Characterization techniques such as FTIR (for functional group validation) and X-ray crystallography (using programs like SHELX ) would be critical for structural elucidation.
特性
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-4-7-20(8-5-17)23-14-22(19-9-11-21(35-3)12-10-19)30-32(23)25(33)16-36-26-28-24-13-6-18(2)15-31(24)27(34)29-26/h4-13,15,23H,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFGLFYCTJMVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 550.64 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity. The presence of the pyrazole and triazinone rings is particularly significant in conferring various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this structure have shown significant antiproliferative activity against various cancer cell lines. In particular, an analog demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating strong inhibitory effects on tumor growth .
2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties using the Human Red Blood Cell (HRBC) membrane stabilization method. Results indicated that certain derivatives exhibited promising anti-inflammatory activity at doses ranging from 100 µg to 1000 µg .
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes:
- Monoamine Oxidases (MAOs) : Some pyrazole derivatives showed reversible and non-competitive inhibition with IC50 values as low as 40 nM .
- Carbonic Anhydrases (CAs) : The derivative exhibited selective inhibition against hCAII with an IC50 of 0.75 ± 0.13 μM .
Table: Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- The pyrazole ring is known for its role in modulating enzyme activities and receptor interactions.
- The triazinone moiety contributes to the binding affinity towards various biological targets, enhancing the compound's therapeutic potential.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Structure: 4H-pyrido[1,2-a][1,3,5]triazin-4-one core with a thiophen-2-yl substituent on the pyrazoline ring.
- Key Differences: Replaces the target compound’s 4-methoxyphenyl and p-tolyl groups with a thiophene ring.
- Implications: Thiophene’s electron-rich nature may enhance π-π stacking in biological targets but reduce solubility compared to the methoxy and methyl substituents in the target compound .
- Structure: Dihydropyridazin-3(2H)-one core with a 5-thioxo-1,2,4-triazolyl group.
- Key Differences: Replaces the pyridotriazinone core with a dihydropyridazinone system and introduces a thioxo group.
Substituent Effects on Pharmacological Potential
- Compound C (from ): Incorporates coumarin and tetrazolyl groups, which are associated with antioxidant and anti-inflammatory activities. The absence of these groups in the target compound suggests divergent therapeutic applications .
Data Table: Structural and Hypothetical Property Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the pyrazolo-triazine-thioether scaffold in this compound?
- The compound’s synthesis likely involves multi-step heterocyclic coupling. For example:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can assemble triazole intermediates, as demonstrated in similar pyrazole-triazine hybrids (e.g., using THF/water mixtures, CuSO₄, and sodium ascorbate at 50°C for 16 hours) .
- Thioether linkage : A thiol group (e.g., from pyridine-thiol derivatives) reacts with a halogenated intermediate (e.g., 2-chloroethyl ketone) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Key considerations : Monitor reaction progress via TLC/HPLC and purify using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy, methyl, and p-tolyl groups) and dihydro-pyrazole ring conformation .
- HRMS : Verify molecular weight and fragmentation patterns.
Q. What are the critical reaction parameters for optimizing yield in pyrazole ring formation?
- Temperature control : Reflux in ethanol or THF (60–80°C) minimizes side reactions (e.g., over-oxidation) .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Workup : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., DMF/EtOH mixtures) improves purity .
Advanced Research Questions
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic substitution at the triazine ring) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonds, hydrophobic pockets, and steric clashes .
- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize artifacts .
- Dose-response curves : Use Hill slopes to assess cooperativity and validate target specificity.
- Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity trends .
Q. How can non-covalent interactions influence the compound’s supramolecular assembly in solid-state studies?
- Intermolecular forces : Analyze X-ray data for CH-π interactions (common in pyridine-triazine systems) and hydrogen bonds (e.g., between thioether S and adjacent NH groups) .
- Thermal analysis : DSC/TGA profiles correlate stability with packing efficiency (e.g., melting points >200°C suggest strong lattice forces) .
Q. What experimental designs address challenges in multi-step synthesis scalability?
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent polarity) using response surface methodology .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Notes
- Data interpretation : Cross-validate spectral data with literature analogs (e.g., pyrazolo[1,5-a]pyrimidines) to avoid misassignment .
- Contradictory results : Replicate experiments under identical conditions and document batch-to-batch variability (e.g., catalyst lot differences) .
- Safety protocols : Handle thiol intermediates in fume hoods due to potential toxicity; refer to SDS guidelines for disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
